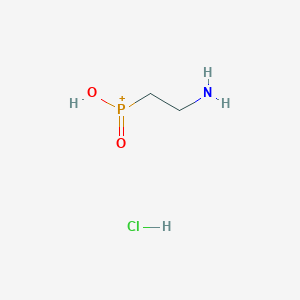![molecular formula C17H19N5 B2385169 3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380167-79-1](/img/structure/B2385169.png)
3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MMMP, and its chemical formula is C20H20N4. MMMP has been synthesized using various methods, and it has shown promising results in scientific research.
作用機序
The mechanism of action of MMMP involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
MMMP has been reported to have several biochemical and physiological effects, including an increase in the concentration of acetylcholine in the brain, improved cognitive function and memory, and a decrease in the activity of acetylcholinesterase.
実験室実験の利点と制限
The advantages of using MMMP in lab experiments include its ability to inhibit the activity of acetylcholinesterase, its potential applications in medicinal chemistry, pharmacology, and neuroscience research, and its relatively simple synthesis method. The limitations of using MMMP in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research involving MMMP, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
3. Development of new synthesis methods for MMMP that are more efficient and cost-effective.
4. Investigation of its potential applications in other scientific research fields, such as biochemistry and molecular biology.
In conclusion, MMMP is a chemical compound that has shown significant potential in various scientific research fields. Its ability to inhibit the activity of acetylcholinesterase and increase the concentration of acetylcholine in the brain has led to its potential applications in medicinal chemistry, pharmacology, and neuroscience research. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in other scientific research fields.
合成法
MMMP can be synthesized using different methods, including the reaction of 2-chloro-3-methylpyrazine with 2-methylbenzylamine, followed by the reaction of the resulting intermediate with 1-chloro-3-(cyanomethyl)azetidine. Another method involves the reaction of 2-chloro-3-methylpyrazine with 2-methylbenzylamine, followed by the reaction of the intermediate with chloroacetonitrile. Both methods have been reported to yield MMMP in good yields.
科学的研究の応用
MMMP has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. MMMP has been reported to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
特性
IUPAC Name |
3-[3-[methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-5-3-4-6-14(13)10-21(2)15-11-22(12-15)17-16(9-18)19-7-8-20-17/h3-8,15H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZYFQGPQYQURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C2CN(C2)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)


![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)
![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)
![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)

